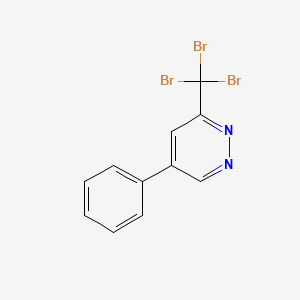

5-phenyl-3-(tribromomethyl)pyridazine

Description

5-Phenyl-3-(tribromomethyl)pyridazine is a pyridazine derivative featuring a phenyl group at the 5-position and a tribromomethyl group at the 3-position of the pyridazine ring. Pyridazine derivatives are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered aromatic ring, known for their diverse applications in medicinal chemistry, materials science, and agrochemicals . The tribromomethyl substituent introduces significant steric bulk and electron-withdrawing effects, which can modulate reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

5-phenyl-3-(tribromomethyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br3N2/c12-11(13,14)10-6-9(7-15-16-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPSXMWXXVLXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(tribromomethyl)pyridazine typically involves the bromination of 5-phenyl-3-methylpyridazine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of 5-phenyl-3-(tribromomethyl)pyridazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(tribromomethyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to form dihydropyridazines.

Cycloaddition Reactions: It can participate in [3 + 2] cycloaddition reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Formation of pyridazine N-oxides.

Reduction Reactions: Formation of dihydropyridazines.

Scientific Research Applications

5-phenyl-3-(tribromomethyl)pyridazine has been explored for various scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.

Material Science:

Mechanism of Action

The mechanism of action of 5-phenyl-3-(tribromomethyl)pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent positioning and electronic effects play critical roles in pyridazine chemistry. Theoretical studies on para-substituted pyridazines (e.g., compounds 1a-f and 2a-f ) revealed that electrostatic properties near nitrogen atoms correlate with biological activity . The tribromomethyl group in 5-phenyl-3-(tribromomethyl)pyridazine likely enhances electrophilicity at the pyridazine ring compared to analogs with smaller substituents (e.g., methyl or chloro groups). For example, 6-azido-3-phenyl-s-triazolo[4,3-b]pyridazine (a triazolo-fused pyridazine) exhibits distinct electronic features due to its fused heterocyclic system, as evidenced by infrared spectroscopy (2141 cm⁻¹ for the azide group) .

Table 1: Substituent Effects on Pyridazine Derivatives

Reactivity and Functionalization

- Substitution Reactions : Pyrrolo[1,2-b]pyridazines undergo substitution at electron-deficient positions, influenced by the tribromomethyl group’s electron-withdrawing effects .

- Hydrogenation : Pyrrolopyridazines can be hydrogenated to saturated derivatives, a property that may differ in 5-phenyl-3-(tribromomethyl)pyridazine due to steric hindrance from CBr₃ .

- Biological Activity : Dihydro-pyrido[2,3-c]pyridazine derivatives act as Bcl-xL inhibitors (e.g., patent compound 54 ), suggesting that pyridazine substituents critically influence apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.